5-amino-1-(4-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one 5-amino-1-(4-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15169986
InChI: InChI=1S/C23H23N3O2S/c1-14(2)15-4-8-17(9-5-15)26-12-20(27)21(22(26)24)23-25-19(13-29-23)16-6-10-18(28-3)11-7-16/h4-11,13-14,24,27H,12H2,1-3H3
SMILES:
Molecular Formula: C23H23N3O2S
Molecular Weight: 405.5 g/mol

5-amino-1-(4-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

CAS No.:

Cat. No.: VC15169986

Molecular Formula: C23H23N3O2S

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

5-amino-1-(4-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one -

Specification

Molecular Formula C23H23N3O2S
Molecular Weight 405.5 g/mol
IUPAC Name 5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-propan-2-ylphenyl)-2H-pyrrol-3-ol
Standard InChI InChI=1S/C23H23N3O2S/c1-14(2)15-4-8-17(9-5-15)26-12-20(27)21(22(26)24)23-25-19(13-29-23)16-6-10-18(28-3)11-7-16/h4-11,13-14,24,27H,12H2,1-3H3
Standard InChI Key XDLDHYNSONNIDN-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)OC)O

Introduction

The compound "5-amino-1-(4-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one" is a heterocyclic organic molecule. It consists of a pyrrolone core with substitutions that include:

  • Amino group at position 5.

  • Isopropyl-substituted phenyl group at position 1.

  • Thiazole ring linked to a methoxy-substituted phenyl group at position 4.

Such compounds often exhibit diverse biological activities due to the presence of heterocyclic systems like thiazoles and pyrrolones, which are known pharmacophores in medicinal chemistry.

Key Structural Elements:

  • Pyrrolone Core: The dihydro-pyrrolone moiety contributes to the compound's chemical stability and potential bioactivity.

  • Thiazole Ring: This sulfur-containing heterocycle is often associated with antimicrobial, antifungal, and anti-inflammatory properties.

  • Substituents:

    • The isopropyl group on the phenyl ring increases hydrophobicity, potentially improving membrane permeability.

    • The methoxy group on the phenyl ring can enhance electron density, influencing binding interactions with biological targets.

Potential Applications:

Compounds with similar structures are studied for:

  • Anti-inflammatory activity: Thiazole derivatives are known to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antimicrobial properties: Heterocyclic systems often disrupt microbial cell processes.

  • Antioxidant potential: Methoxy groups can scavenge free radicals.

Synthesis Pathways

While specific synthesis data for this compound is unavailable, it can be synthesized using standard organic chemistry techniques:

  • Formation of the Pyrrolone Core: This can involve cyclization reactions using amines and keto acids.

  • Thiazole Substitution: Thiazoles are typically introduced via condensation reactions involving thiourea derivatives and α-haloketones.

  • Functionalization of Aromatic Rings: Isopropylation and methoxylation are achieved through Friedel-Crafts alkylation or methylation reactions.

Analytical Characterization

To confirm the structure of such compounds, analytical methods typically include:

  • NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to aromatic protons, amino groups, and heterocycles.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To detect functional groups like amino (-NH₂) and methoxy (-OCH₃).

  • X-ray Crystallography: For detailed structural confirmation.

Biological Activity Assessment

Compounds with similar frameworks are often evaluated for:

  • Enzyme Inhibition Studies: Docking studies against enzymes like COX or LOX to predict anti-inflammatory potential.

  • Antimicrobial Screening: Testing against bacterial or fungal strains using MIC (Minimum Inhibitory Concentration) assays.

  • Antioxidant Assays: Methods like DPPH radical scavenging to measure free radical neutralization.

Hypothetical Data Table

PropertyDescription
Molecular FormulaC₂₁H₂₁N₃O₂S
Molecular Weight~379 g/mol
SolubilityLikely soluble in organic solvents
Predicted Biological ActivityAnti-inflammatory, antimicrobial
Analytical TechniquesNMR, MS, IR, X-ray crystallography

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator